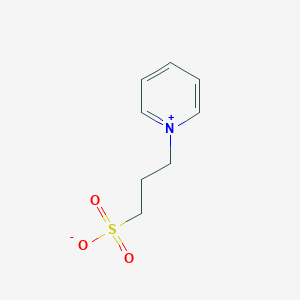
3-(吡啶-1-鎓-1-基)丙烷-1-磺酸盐
描述
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, also known as 3-PPS, is an organic compound commonly used in scientific research. It is an ionic surfactant with a wide range of applications, including as a reagent in organic synthesis, as a solubilizer in biochemical and physiological experiments, and as a stabilizer in polymer and colloid systems. 3-PPS has the molecular formula C5H9NO3S and is composed of a quaternary ammonium cation and a sulfonate anion. It is a white solid with a melting point of 122-124°C, and is soluble in water, alcohols, and other organic solvents.
科学研究应用
Electrolytes in Energy Storage Devices
This compound has been used in the synthesis of hybrid gel electrolytes derived from Keggin-type heteropoly acids . The hybrid gels were found to have excellent thermal and electrochemical stability . They showed a bulk ionic conductivity of 0.1, 0.01, and 0.0003 S cm−1 at ∼90 °C . This makes them suitable for use in electrochemical energy storage devices such as batteries and capacitors .
Buffer in Biochemical and Biological Research
3-(1-Pyridinio)-1-propanesulfonate is commonly used as a buffer in biochemical and biological research . It maintains a stable pH in aqueous solutions, which is crucial for many biological experiments .
Electrophoretic Applications
This compound has low UV absorption, making it suitable for use in electrophoretic applications . Electrophoresis is a common method used in laboratories to separate macromolecules based on size.
UV Spectrum Applications
Due to its low UV absorption, 3-(1-Pyridinio)-1-propanesulfonate is suitable for use in the UV spectrum . This can be particularly useful in spectroscopy, a tool often used in physical, analytical, and biochemistry for the identification of substances through the spectrum emitted from or absorbed by them.
Drug Delivery and Gene Research
3-(1-Pyridinio)-1-propanesulfonate can form stable complexes with DNA and other biomolecules . This property has led to research into its potential use in drug delivery and gene research .
Perovskite Photodetector Devices
This compound has been proposed as a dual-functional material for improving the performance and stability of perovskite photodetector devices . It serves as both an additive material in the perovskite layer and an interlayer between the SnO2 and perovskite interface .
作用机制
Target of Action
The primary target of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, also known as 3-(1-Pyridinio)-1-propanesulfonate, is DNA and other biomolecules . This compound has the ability to form stable complexes with these biomolecules, which makes it a potential candidate for drug delivery and genetic research .
Mode of Action
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate interacts with its targets (DNA and other biomolecules) by forming stable complexes . This interaction is crucial for its potential applications in drug delivery and genetic research .
Biochemical Pathways
Given its ability to form stable complexes with dna and other biomolecules, it can be inferred that it may influence the pathways involving these biomolecules .
Pharmacokinetics
Its ability to form stable complexes with dna and other biomolecules suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate’s action are likely related to its ability to form stable complexes with DNA and other biomolecules . This interaction could potentially be used for drug delivery and genetic research .
Action Environment
The action of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is influenced by its environment. It maintains a stable pH in aqueous solutions and has low UV absorption, making it suitable for use in the UV spectrum . These properties suggest that it is stable under various environmental conditions, which could influence its action, efficacy, and stability .
属性
IUPAC Name |
3-pyridin-1-ium-1-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBJQTUIJTGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044592 | |
| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3-Sulphonatopropyl)pyridinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | |
CAS RN |
15471-17-7 | |
| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyridiniumpropane-3-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4I6AI9EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






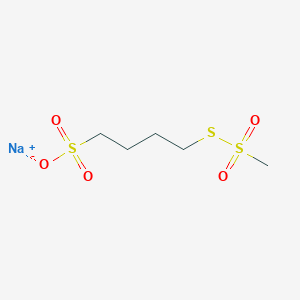
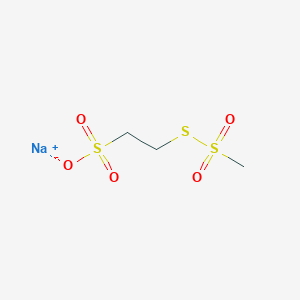
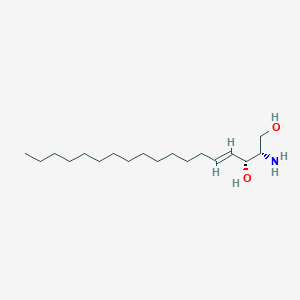
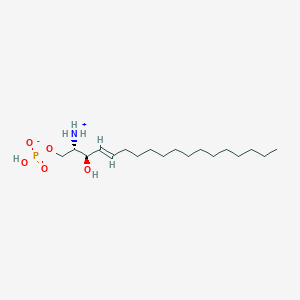
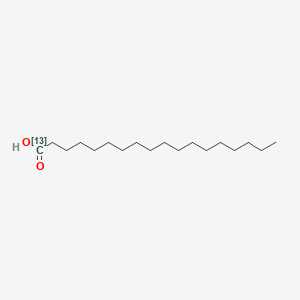
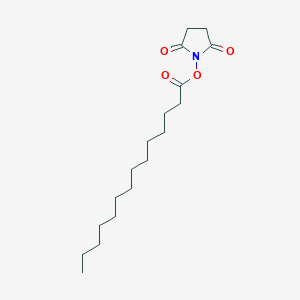

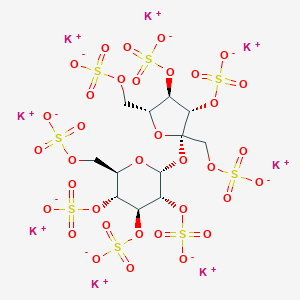
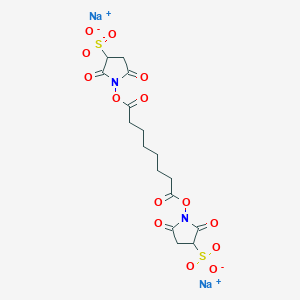
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)
